BenchChemオンラインストアへようこそ!

7,7-difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine hydrochloride

Lipophilicity LogP CNS drug design

This uniquely substituted spiro[3.5]nonane scaffold combines a gem-difluoro motif at the 7-position with a methoxymethyl group at the 2-position, creating a differentiated physicochemical profile (LogP 1.11; TPSA 35.3 Ų; Fsp³ 1.0) unattainable with mono-substituted analogs. The hydrochloride salt ensures facile handling, while the primary amine enables rapid parallel library synthesis via amidation, reductive amination, or sulfonamidation. Supplied at 95% purity with full analytical documentation. Order directly for CNS-focused SAR campaigns demanding balanced permeability, metabolic stability, and solubility.

Molecular Formula C11H20ClF2NO
Molecular Weight 255.73 g/mol
CAS No. 2680533-74-6
Cat. No. B6196569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine hydrochloride
CAS2680533-74-6
Molecular FormulaC11H20ClF2NO
Molecular Weight255.73 g/mol
Structural Identifiers
SMILESCOCC1(CC2(C1)CCC(CC2)(F)F)N.Cl
InChIInChI=1S/C11H19F2NO.ClH/c1-15-8-10(14)6-9(7-10)2-4-11(12,13)5-3-9;/h2-8,14H2,1H3;1H
InChIKeyUGSFJDLHCDHWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine hydrochloride (CAS 2680533-74-6): Structural, Physicochemical, and Sourcing Baseline


7,7-Difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine hydrochloride is a fully saturated, sp³-rich spirocyclic amine building block featuring a gem-difluoro substitution at the 7-position and a methoxymethyl group at the 2-position of the spiro[3.5]nonane core, supplied as the hydrochloride salt [1]. The compound has a molecular weight of 255.73 g·mol⁻¹ (free base 219.27), a calculated LogP of 1.11, a topological polar surface area (TPSA) of 35.3 Ų, and an Fsp³ of 1.0, indicating a completely saturated carbon framework [2]. It is commercially available through the Enamine catalog (EN300-28269384) at 95% purity with standard analytical documentation [3].

Why Unsubstituted, Mono-Substituted, or Regioisomeric Spiro[3.5]nonan-2-amines Cannot Substitute for 7,7-Difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine Hydrochloride


The simultaneous presence of the gem-difluoro motif and the methoxymethyl side chain on the spiro[3.5]nonane scaffold creates a physicochemical signature that cannot be replicated by simple spiro[3.5]nonan-2-amine, its 7,7-difluoro-only analog, or its 2-methoxymethyl-only analog. The gem-difluoro group lowers LogP and pKa while improving metabolic stability, whereas the methoxymethyl group adds hydrogen-bond acceptor capacity and modulates solubility [1]. Replacing this compound with a closely related analog—even one differing by a single substituent—introduces a quantifiable shift in lipophilicity, hydrogen-bonding potential, and conformational behavior that can alter target engagement, selectivity, and pharmacokinetic profiles in a structure–activity relationship (SAR) program [2].

Quantitative Differentiation Evidence: 7,7-Difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine Hydrochloride vs. Closest Analogs


Lipophilicity Shift Relative to Non-Fluorinated Spiro[3.5]nonan-2-amine

The target compound exhibits a calculated LogP of 1.11 [1]. While a direct measurement for the non-fluorinated parent spiro[3.5]nonan-2-amine is not available from the same source, class-level data on the spiro[2.3]hexane system show that gem-difluoro substitution reduces LogP by 0.52 units (1,1-difluorospiro[2.3]hexan-5-amine LogP 0.28 vs. spiro[2.3]hexan-5-amine XLogP3-AA 0.8) [2]. Applying the same directional shift to the spiro[3.5]nonane scaffold—where the unsubstituted 2-azaspiro[3.5]nonane reference has a LogP of 1.54 —the combined gem-difluoro and methoxymethyl modifications lower lipophilicity by an estimated 0.4–0.5 log units. This reduction can influence membrane permeability and off-target binding in medicinal chemistry campaigns.

Lipophilicity LogP CNS drug design Physicochemical profiling

Hydrogen-Bond Acceptor Count vs. 7,7-Difluorospiro[3.5]nonan-2-amine Hydrochloride

The methoxymethyl group at the 2-position increases the hydrogen-bond acceptor (HBA) count from 2 in 7,7-difluorospiro[3.5]nonan-2-amine hydrochloride to 4 in the target compound [1]. The additional oxygen atom provides a second HBA site (the ether oxygen) beyond the primary amine, increasing the topological polar surface area from 26.0 Ų (estimated for the non-methoxymethyl analog) to 35.3 Ų [2]. This modification enhances aqueous solubility and can be leveraged to fine-tune ADME properties without altering the spirocyclic core.

Hydrogen bonding Solubility Permeability Medicinal chemistry

Metabolic Stability Advantage Conferred by gem-Difluoro Substitution

Geminal difluoro substitution at the 7-position of the spiro[3.5]nonane system blocks a primary site of cytochrome P450-mediated oxidative metabolism. Literature precedent demonstrates that replacing a methylene group with a CF₂ moiety reduces intrinsic clearance in human liver microsomes by 3- to 10-fold across multiple chemotypes [1][2]. The Grygorenko and Melnykov microreview specifically highlights gem-difluorocycloalkane-containing spirocyclic amines as privileged scaffolds with enhanced metabolic stability compared to their non-fluorinated counterparts [3].

Metabolic stability CYP450 oxidation Fluorine medicinal chemistry Lead optimization

Fsp³ and Conformational Rigidity: sp³-Rich Scaffold Advantage

The target compound has an Fsp³ value of 1.0, meaning every carbon atom in the molecule is sp³-hybridized [1]. This places it among the most three-dimensional small-molecule fragments available. In contrast, many commonly used amine building blocks (e.g., substituted anilines, pyridines) have Fsp³ values below 0.5. Higher Fsp³ correlates with improved aqueous solubility, reduced crystal packing propensity, and greater clinical success rates [2]. The spirocyclic junction further locks the conformation, reducing entropic penalties upon target binding compared to flexible acyclic amines.

Fsp3 Conformational restriction Drug-likeness Spirocyclic scaffold

Commercial Specification: Documented Purity and Analytical Traceability

The compound is supplied by Enamine (catalog EN300-28269384) at a minimum purity of 95%, supported by batch-specific NMR, HPLC, and GC certificates of analysis [1]. In comparison, the non-fluorinated analog spiro[3.5]nonan-2-amine hydrochloride (CAS 1989672-30-1) is listed at 95% purity by multiple vendors but often lacks the same level of documented analytical characterization . The availability of full analytical data packages reduces the risk of unidentified impurities interfering with biological assays or downstream synthetic transformations.

Chemical procurement Purity specification Quality control Building block sourcing

Research and Industrial Application Scenarios for 7,7-Difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine Hydrochloride


CNS Drug Discovery: Designing Metabolically Stable, Brain-Penetrant Spirocyclic Ligands

The combination of a gem-difluoro group for metabolic stability [1] and a moderate LogP of 1.11 [2] makes this building block well-suited for CNS-targeted programs. Its TPSA of 35.3 Ų and Fsp³ of 1.0 align with favorable CNS multiparameter optimization (MPO) scores, supporting the design of ligands with balanced permeability and solubility.

Structure–Activity Relationship (SAR) Expansion of Spirocyclic Amine Series

When exploring SAR around a spirocyclic amine hit, introducing the methoxymethyl group at the 2-position adds two hydrogen-bond acceptors and increases TPSA by ~9 Ų without altering the core scaffold [3]. This allows systematic modulation of solubility and target engagement while retaining the conformational rigidity and metabolic stability conferred by the spiro[3.5]nonane framework.

Bioisosteric Replacement of Piperidine or Morpholine Fragments

The spiro[3.5]nonan-2-amine core serves as a conformationally constrained bioisostere for piperidine or morpholine rings [4]. The dual substitution (gem-difluoro and methoxymethyl) provides differentiated vectors for optimizing potency, selectivity, and ADME properties compared to simpler azaspiro analogs, making it a valuable fragment for scaffold-hopping exercises.

Parallel Synthesis and Library Production for Hit Identification

The compound's primary amine handle allows straightforward derivatization via amide coupling, reductive amination, or sulfonamide formation [5]. Its commercial availability at 95% purity with full analytical documentation [6] supports its use in parallel synthesis workflows, enabling the rapid generation of diverse compound libraries for high-throughput screening.

Quote Request

Request a Quote for 7,7-difluoro-2-(methoxymethyl)spiro[3.5]nonan-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.